molecular formula C22H33NO11 B138687 Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside CAS No. 128292-63-7

Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside

Cat. No. B138687
M. Wt: 487.5 g/mol
InChI Key: QRWGFRUDUVXHOQ-OEUZHLKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside, also known as benzyl GalNAc-beta-1,4-GlcNAc-beta-OMe or benzyl GM3, is a synthetic glycolipid that has been extensively studied in the field of glycobiology. It is a derivative of GM3 ganglioside, a type of glycolipid that is found on the surface of many cells, including neurons and immune cells. Benzyl GM3 has been shown to have a wide range of biological activities, including anti-tumor and immunomodulatory effects.

Mechanism Of Action

The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 is not fully understood, but it is thought to involve interactions with cell surface receptors and signaling pathways. One proposed mechanism is that Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 interacts with the epidermal growth factor receptor (EGFR), leading to inhibition of downstream signaling pathways that promote cell survival and proliferation. Another proposed mechanism is that Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 interacts with immune cell receptors, leading to activation of immune cells and modulation of immune responses.

Biochemical And Physiological Effects

Benzyl GM3 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and immunomodulatory effects, Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 has been shown to inhibit angiogenesis (the formation of new blood vessels), promote differentiation of cancer cells, and modulate cell adhesion and migration. It has also been shown to have effects on the nervous system, including modulation of synaptic transmission and neuroprotection.

Advantages And Limitations For Lab Experiments

One advantage of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 for lab experiments is its synthetic nature, which allows for precise control over the structure and purity of the molecule. This makes it a useful tool for studying the biological effects of specific glycolipid structures. However, one limitation of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are many potential future directions for research on Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3. One area of interest is the development of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3-based therapeutics for cancer and other diseases. Another area of interest is the study of the interactions between Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 and cell surface receptors, which could lead to the development of new drugs that target these receptors. Additionally, further research is needed to fully understand the mechanisms of action of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 and its effects on different cell types and physiological systems.

Synthesis Methods

Benzyl GM3 can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to build the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. One commonly used method for synthesizing Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 is the chemical glycosylation of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside 2-acetamido-2-deoxy-3-O-bromide-4,6-O-Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranosideidene-beta-D-galactopyranoside with 2-O-methyl-4,6-O-Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranosideidene-beta-D-glucopyranosyl trichloroacetimidate.

Scientific Research Applications

Benzyl GM3 has been studied extensively in the field of glycobiology, particularly in the areas of cancer research and immunology. In cancer research, Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 has been shown to have anti-tumor effects, including inhibition of tumor growth and induction of apoptosis (programmed cell death) in cancer cells. In immunology, Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 has been shown to modulate immune cell function, including activation of natural killer cells and inhibition of T-cell proliferation.

properties

CAS RN

128292-63-7

Product Name

Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside

Molecular Formula

C22H33NO11

Molecular Weight

487.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide

InChI

InChI=1S/C22H33NO11/c1-11(26)23-15-19(34-22-20(30-2)18(29)16(27)13(8-24)33-22)17(28)14(9-25)32-21(15)31-10-12-6-4-3-5-7-12/h3-7,13-22,24-25,27-29H,8-10H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1

InChI Key

QRWGFRUDUVXHOQ-OEUZHLKXSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)OC

SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC

Other CAS RN

128292-63-7

synonyms

2'-O-methyllacto-N-biose I betaBn
benz-acet-Gal-Glu
benz-Me-Galp-Ac-Glup
benzyl 2'-O-methyllacto-N-bioside I
benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside
benzyl O-(2-O-methyl-beta-galactopyranosyl)-(1-3)-2-acetamido-2-deoxy-beta-glucopyranoside

Origin of Product

United States

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